Superior In Vitro Potency and Clinical Cure Rate Against Pasteurella multocida in Chickens Compared to Danofloxacin and Difloxacin
Enrofloxacin demonstrates significantly lower minimum inhibitory concentrations (MICs) and higher curative rates against Pasteurella multocida, the causative agent of fowl cholera, compared to the alternative veterinary fluoroquinolones danofloxacin and difloxacin. In a standardized in vitro susceptibility assay using a two-fold dilution method, the MIC of enrofloxacin was 0.05 mg/L, which was 4-fold lower than danofloxacin (0.2 mg/L) and 8-fold lower than difloxacin (0.4 mg/L) [1]. This superior in vitro potency translated to a higher clinical efficacy in an experimental infection model: when administered orally at 5 mg/kg twice daily for 3 days, the curative rate for enrofloxacin was 96.7%, compared to 83.3% for both danofloxacin and difloxacin [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Pasteurella multocida |
|---|---|
| Target Compound Data | 0.05 mg/L |
| Comparator Or Baseline | Danofloxacin: 0.2 mg/L; Difloxacin: 0.4 mg/L |
| Quantified Difference | 4-fold lower than danofloxacin; 8-fold lower than difloxacin |
| Conditions | In vitro two-fold dilution method; Pasteurella multocida isolate |
Why This Matters
For poultry producers and veterinarians, a lower MIC and higher cure rate directly translate to reduced treatment failure and potentially lower total antimicrobial usage per flock.
- [1] A Comparison of Enrofloxacin, Danofloxacin, Difloxacin in the Treatment of Experimental Pasteurella multocida Infection of Chickens. Journal of South China Agricultural University, 2000. View Source
